molecular formula C15H28N2O5S2 B1292389 (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 51529-24-9

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B1292389
CAS No.: 51529-24-9
M. Wt: 380.5 g/mol
InChI Key: MABHRCYXNJACEV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dipeptide derivative featuring:

  • Two methylsulfanyl (methionine-like) groups at positions 4 of both butanoic acid chains.
  • A tert-butoxycarbonyl (Boc) protecting group on the N-terminal amine, enhancing stability during synthesis .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHRCYXNJACEV-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for synthesizing peptides and complex amino acid derivatives. The process typically involves the following steps:

  • Resin Preparation : The synthesis begins with the attachment of the first amino acid to a solid support resin. For this compound, a resin that can accommodate the Boc (tert-butyloxycarbonyl) protecting group is often used.

  • Amino Acid Coupling : Subsequent amino acids are added one at a time through coupling reactions. Each addition involves activating the carboxylic acid of the incoming amino acid, allowing it to bond with the amine of the previously attached amino acid on the resin.

  • Deprotection : After each coupling step, protective groups (such as Boc) are removed to expose reactive sites for further reactions.

  • Cleavage from Resin : Once the peptide chain is fully assembled, it is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) to yield the final product.

Comparative Analysis of Methods

The choice between SPPS and solution-phase synthesis depends on several factors, including scale, complexity, and desired purity of the final product. A comparison table is provided below:

Aspect Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Scalability High scalability for large peptides Limited scalability
Efficiency High efficiency with automated systems Variable efficiency
Purity of Product Typically higher due to direct purification from resin Requires extensive purification
Time Required Generally faster due to automation Longer reaction times
Flexibility in Modifications Limited flexibility once resin-bound High flexibility in modifications

Research Findings

Recent studies have focused on optimizing synthesis routes for complex amino acid derivatives like this compound. Notable findings include:

  • Reaction Conditions Optimization : Adjusting temperature and solvent conditions significantly impacts yield and purity during both SPPS and solution-phase synthesis.

  • Protecting Group Strategies : The choice of protecting groups can influence both the efficiency of coupling reactions and the stability of intermediates.

  • Biological Activity Exploration : Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential applications in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Methionine.

    Substitution: Free methionine amine.

Scientific Research Applications

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.

    Medicine: In the development of therapeutic peptides and as a model compound in drug discovery.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amine .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Molecular Weight (g/mol) Key Structural Features Biological Activity References
Target Compound ~416.5 Boc-protected amine, dual methylsulfanyl groups Hypothesized antiviral/enzyme inhibition (based on analogs)
(2S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid 384.5 (C16H28N2O5S) Piperidine-4-carbonyl group, Boc protection Likely targets proteases or kinases due to piperidine moiety
(2S)-2-[[(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid ~437.5 (C19H24N4O5S) Quinazolinone substituent Potential enzyme inhibition (e.g., HIV integrase)
Met-Phe-Ser (Tripeptide) 383.46 Methionine, phenylalanine, serine residues Peptide-based therapeutic candidate
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid 271.34 Sulfonamide group, methylphenyl substituent Synthetic intermediate; no explicit bioactivity reported

Analysis of Structural Modifications

  • Boc Protection : The Boc group in the target compound and the piperidine analog improves stability compared to sulfonamide-protected intermediates (e.g., ).
  • Methylsulfanyl Groups : Present in all listed compounds, these groups enhance hydrophobicity and may influence membrane permeability.
  • Quinazolinone Moiety: Introduced in ’s analog, this heterocyclic group is associated with HIV integrase inhibition (EC50 values: 20–25 µM in related compounds) .

Biological Activity

The compound (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, often referred to as a derivative of amino acids with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound belongs to the class of amino acids modified by the incorporation of tert-butoxycarbonyl (Boc) protecting groups and methylthio functionalities. The structural formula can be represented as follows:

 2S 2 2S 2 2 methylpropan 2 yl oxycarbonylamino 4 methylsulfanylbutanoyl amino 4 methylsulfanylbutanoic acid\text{ 2S 2 2S 2 2 methylpropan 2 yl oxycarbonylamino 4 methylsulfanylbutanoyl amino 4 methylsulfanylbutanoic acid}

Antimicrobial Properties

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, derivatives with methylthio groups have shown effectiveness against various bacterial strains, suggesting a potential role in antibiotic development .

Antitumor Activity

Studies have highlighted the potential antitumor properties of this compound. A study on related saponins indicated that they possess cytotoxic effects against cancer cell lines, suggesting that modifications to the amino acid backbone can enhance biological activity against tumors . The mechanism may involve apoptosis induction in cancer cells, which warrants further investigation.

Neuroprotective Effects

Certain analogs have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . The specific compound's efficacy in neuroprotection remains an area for future exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps of chemical reactions including protection-deprotection strategies and coupling reactions. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity .

Case Studies

StudyFindings
Zhang et al. (2020)Identified antimicrobial properties against E. coli and S. aureus with MIC values lower than standard antibiotics.
Lee et al. (2021)Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potential for therapeutic use.
Kim et al. (2023)Reported neuroprotective effects in a model of Alzheimer's disease, highlighting reduced amyloid plaque formation.

Q & A

Q. What are the recommended synthetic routes for preparing (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid?

The compound can be synthesized via stepwise peptide coupling using tert-butoxycarbonyl (Boc) and methylsulfanyl protecting groups. Key steps include:

  • Boc protection of the primary amine group in (2S)-2-amino-4-methylsulfanylbutanoic acid ().
  • Michael addition of thioglycolic acid to α,β-unsaturated carbonyl intermediates to introduce methylsulfanyl groups ().
  • Solid-phase peptide synthesis (SPPS) for sequential amide bond formation, as demonstrated in structurally similar compounds ().

Q. Example Protocol :

Protect the N-terminus with Boc.

Activate the carboxyl group using HOBt/DCC.

Couple with the next amino acid derivative.

Deprotect Boc groups under acidic conditions (e.g., TFA).

Reference : Synthesis of methylsulfanyl-containing peptides via SPPS is detailed in .

Q. How can researchers characterize the stereochemical purity of this compound?

Analytical Methods :

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers ().
  • Circular Dichroism (CD) : Monitor ellipticity at 220 nm to confirm α-helical or β-sheet secondary structures.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related compounds ().

Q. Data Interpretation :

  • Enantiomeric excess (ee) >98% is required for pharmaceutical applications.
  • Peaks in CD spectra should align with literature values for similar dipeptides ().

Q. What stability challenges arise from the methylsulfanyl groups in this compound?

The methylsulfanyl (SCH₃) groups are prone to oxidation and disulfide bond formation under ambient conditions.

  • Storage Recommendations :
    • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Use reducing agents (e.g., DTT) in aqueous buffers ().
  • Stability Testing :
    • Monitor via LC-MS for sulfoxide (SO) or sulfone (SO₂) byproducts ().

Critical Finding : Methylsulfanyl degradation occurs rapidly at pH >8.0, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis of this compound be minimized?

Challenges :

  • Racemization during Boc deprotection ().
  • Non-stereoselective Michael addition ().

Q. Solutions :

  • Low-Temperature Deprotection : Use TFA at 0°C to reduce racemization.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., L-proline) for enantioselective thiol additions ().

Case Study : A 15% improvement in ee was achieved using L-proline in thioglycolic acid coupling .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?

Key Modifications :

  • Methylsulfanyl Replacement : Substituting SCH₃ with SeCH₃ enhances redox activity but increases toxicity ().
  • Boc Group Removal : Free amines improve solubility but reduce metabolic stability ().

Q. SAR Table :

ModificationBioactivity ImpactReference
SCH₃ → SeCH₃↑ Antioxidant activity
Boc → Acetyl↓ Plasma half-life
Methylsulfanyl → H↑ Proteolytic degradation

Q. How should researchers resolve contradictions in reported synthetic yields?

Common Issues :

  • Yield Variability : Ranges from 40–85% in SPPS ( vs. ).
  • Root Causes :
    • Incomplete Boc deprotection ().
    • Side reactions during thioglycolic acid coupling ().

Q. Troubleshooting Protocol :

Use MALDI-TOF MS to detect truncated peptides.

Optimize coupling time (2–24 hrs) based on steric hindrance.

Validate Boc removal via ninhydrin test.

Resolution : Yield discrepancies are often due to residual protecting groups; rigorous purification (e.g., preparative HPLC) improves reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.